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molecular formula C15H16N4O2 B8522317 Piperazine,1-(4-nitrophenyl)-4-(4-pyridinyl)-

Piperazine,1-(4-nitrophenyl)-4-(4-pyridinyl)-

Cat. No. B8522317
M. Wt: 284.31 g/mol
InChI Key: PDPKKGUSHFEBDZ-UHFFFAOYSA-N
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Patent
US04788196

Procedure details

A mixture of 1-(4-nitrophenyl)-4-(4-pyridyl)piperazine (2.07 g) in ethanol (100 ml) was hydrogenated at room temperature under a pressure of 2 bars in the presence of 10% palladium on charcoal (0.25 g). When reduction was complete, the catalyst was filtered off and the filtrate was evaporated. The residue was crystallised from methanol/ethyl acetate to give 1-(4-aminophenyl)-4-(4-pyridyl)piperazine (1.08 g), m.p. 210°-211° C. Found: C,70.47; H,7.07; N,21.56. C15H18N4 requires: C,70.83; H,7.13; N,22.03%.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][N:13]([C:16]3[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=3)[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O>C(O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:15][CH2:14][N:13]([C:16]3[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=3)[CH2:12][CH2:11]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
2.07 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCN(CC1)C1=CC=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallised from methanol/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1CCN(CC1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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